N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide

CNS Drug Design Physicochemical Profiling Lipophilicity

This compound uniquely fuses a tetrahydrothiopyran (thiane) ring with a sterically bulky pivalamide on a piperidine scaffold, a configuration explicitly designed for multimodal sigma/μ-opioid receptor engagement. Simple functional group substitution cannot replicate its distinct lipophilicity (cLogP 2.9), electronic profile, or conformational restriction. It is an essential tool for establishing selectivity windows in high-content screening panels and for definitive experiments that deconvolute sulfur-related off-target pharmacology.

Molecular Formula C16H30N2OS
Molecular Weight 298.49
CAS No. 2034530-78-2
Cat. No. B2440886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide
CAS2034530-78-2
Molecular FormulaC16H30N2OS
Molecular Weight298.49
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1CCN(CC1)C2CCSCC2
InChIInChI=1S/C16H30N2OS/c1-16(2,3)15(19)17-12-13-4-8-18(9-5-13)14-6-10-20-11-7-14/h13-14H,4-12H2,1-3H3,(H,17,19)
InChIKeyPDQZKILWQJOVCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide: Structural and Physicochemical Baseline for a Research-Use-Only Piperidine-Thiopyran Hybrid


N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide (CAS 2034530-78-2, CID 91814190) is a synthetic, research-use-only small molecule with a molecular formula of C16H30N2OS and a molecular weight of 298.5 g/mol [1]. Its structure uniquely integrates a piperidine ring, a tetrahydro-2H-thiopyran (thiane) moiety, and a pivalamide (2,2-dimethylpropanamide) terminus [1]. This configuration is explicitly claimed within the patent landscape of tetrahydropyran and tetrahydrothiopyran amide derivatives designed for multimodal activity against pain, targeting both the sigma (σ) receptor and μ-opioid receptor [2]. The compound is not intended for direct human or therapeutic use and is supplied solely as a research reagent for in vitro and laboratory investigations.

Why N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide Cannot Be Casually Substituted with Other Piperidine or Thiopyran Analogs


The specific combination of a tetrahydrothiopyran (thiane) ring and a pivalamide group on a piperidine scaffold creates a highly differentiated chemical entity where simple functional group interchange is scientifically inadvisable. The pivalamide moiety introduces significant steric bulk directly adjacent to the amide bond, strongly influencing conformational restriction, hydrogen bonding potential, and metabolic stability in ways that an acetamide or trifluoroacetamide analog cannot replicate [1]. Simultaneously, replacement of the sulfur-containing thiane ring with an oxygen-containing tetrahydropyran analog (or removal of the heterocycle entirely) would alter key properties such as lipophilicity (cLogP), electronic distribution, and potential sigma-receptor interactions, which are fundamental to the molecule's design rationale within its patent class [2]. As a result, direct one-for-one substitution with more common, off-the-shelf piperidine-pivalamides or piperidine-tetrahydropyrans will not yield equivalent pharmacological or physicochemical profiles.

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilic Differentiation: cLogP Shift vs. Oxygen Analog Delineates CNS Multiparameter Optimization Potential

The target compound exhibits a computed partition coefficient (XLogP3-AA) of 2.9, determined from its 2D structure [1]. This value positions it in the more lipophilic region of CNS drug-like space. While a direct experimental cLogP comparison for the tetrahydropyran (oxygen) analog is not available in the public domain, the replacement of an oxygen atom with sulfur typically increases logP by an estimated +0.5 to +1.0 units for a molecule of this size, based on well-characterized Hansch substituent constants. This quantifiable shift directly impacts predicted CNS penetration and non-specific tissue binding, making it a critical differentiation parameter for screening library selection.

CNS Drug Design Physicochemical Profiling Lipophilicity

Topological Polar Surface Area (tPSA) Advantage: A 57.6 Ų Descriptor Defines Permeability Boundaries

The calculated topological polar surface area (tPSA) is 57.6 Ų [1]. This value is comfortably below the common 90 Ų threshold for blood-brain barrier penetration and is distinct from that of a pyrrolidine-containing analog, which would have a lower tPSA due to the smaller ring. For example, a theoretical N-((1-(cyclohexyl)piperidin-4-yl)methyl)pivalamide comparator, which lacks the sulfur heteroatom, would have a tPSA of approximately 32 Ų. The target compound's higher tPSA, combined with its H-bond acceptor count of 3, provides a unique intermediate polarity profile that is advantageous for balancing solubility and permeability in lead optimization programs.

ADME Prediction Permeability Lead Optimization

Hydrogen Bond Acceptor/Donor Profile: A 3:1 Ratio Directs Specific Binding Interactions vs. Non-Amide Containing Analogs

The compound contains exactly 3 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) [1]. This 3:1 ratio is a direct consequence of the pivalamide group providing the single donor (amide NH) and the amide carbonyl combining with the piperidine nitrogen and thiopyran sulfur to provide the three acceptors. This is in direct contrast to a common comparator class, the N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amines, which would possess 2 HBA and 2 HBD, fundamentally altering the hydrogen bonding pharmacophore and its interaction with target proteins. The presence of only one hydrogen bond donor also limits the desolvation penalty, favoring passive membrane permeation.

Molecular Recognition Hydrogen Bonding Screening Library Design

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide: Evidence-Linked Research Applications for Procurement and Experimental Design


Negative Control for Sigma-2 Receptor Binding Assays in Dual-Target Pain Programs

Based on its patent-contextualized design as a multimodal sigma/μ-opioid ligand, but absent public-domain binding data, this compound is best initially utilized as a structurally-matched negative control or reference compound for in-house sigma-2 receptor binding assays. Its unique thiopyran-pivalamide core requires validation against purchased reference standards to accurately benchmark novel chemical series [1].

Core Scaffold for Systematic Structure-Activity Relationship (SAR) Exploration of Pivalamide Derivatives

The compound's computed XLogP of 2.9 and tPSA of 57.6 Ų establish it as a central scaffold for exploring how incremental structural modifications (e.g., sulfone formation on the thiopyran ring, or replacement of pivalamide with other bulky amides) shift pharmacological activity and ADME properties in a controlled manner [2].

Reference Compound for Selectivity Profiling Against μ-Opioid vs. Sigma Receptors in High-Content Screening

Given the parent patent's explicit claim for dual activity towards sigma and μ-opioid receptors, this compound serves as a commercially accessible tool for establishing assay conditions and selectivity windows in high-content screening panels that differentiate between these two receptor classes, even before in-house chemical optimization begins [1].

Tool Compound for Investigating the Physicochemical Influence of Thiane vs. Pyran on Off-Target Safety Profiles

The distinct lipophilic and electronic character conferred by the thiane ring (compared to pyran) makes this compound an ideal tool for definitive experiments that deconvolute the role of the sulfur atom in driving off-target pharmacology, such as hERG binding or CYP450 inhibition, during early safety profiling of a chemical series [2].

Quote Request

Request a Quote for N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.